Cas no 2940945-47-9 (Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate)
![Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate structure](https://ja.kuujia.com/scimg/cas/2940945-47-9x500.png)
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate 化学的及び物理的性質
名前と識別子
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- ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate
- G18766
- 2940945-47-9
- ETHYL 2-(1-(FLUOROMETHYL)-1H-PYRAZOL-4-YL)-2-OXOACETATE
- Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate
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- インチ: 1S/C8H9FN2O3/c1-2-14-8(13)7(12)6-3-10-11(4-6)5-9/h3-4H,2,5H2,1H3
- InChIKey: XMYFXYPXUYKCKG-UHFFFAOYSA-N
- ほほえんだ: FCN1C=C(C(C(=O)OCC)=O)C=N1
計算された属性
- せいみつぶんしりょう: 200.05972032g/mol
- どういたいしつりょう: 200.05972032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHJN-100mg |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate |
2940945-47-9 | 97% | 100mg |
$83.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127695-250mg |
Ethyl 2-(1-(fluoromethyl)-1H-pyrazol-4-yl)-2-oxoacetate |
2940945-47-9 | 97% | 250mg |
¥1937.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127695-500mg |
Ethyl 2-(1-(fluoromethyl)-1H-pyrazol-4-yl)-2-oxoacetate |
2940945-47-9 | 97% | 500mg |
¥2768.00 | 2024-08-03 | |
Aaron | AR02AHJN-1g |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate |
2940945-47-9 | 97% | 1g |
$343.00 | 2025-02-17 | |
Aaron | AR02AHJN-250mg |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate |
2940945-47-9 | 97% | 250mg |
$138.00 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2127695-1g |
Ethyl 2-(1-(fluoromethyl)-1H-pyrazol-4-yl)-2-oxoacetate |
2940945-47-9 | 97% | 1g |
¥4150.00 | 2024-08-03 | |
Aaron | AR02AHJN-500mg |
ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate |
2940945-47-9 | 97% | 500mg |
$229.00 | 2025-02-17 |
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetate 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
Ethyl 2-[1-(fluoromethyl)pyrazol-4-yl]-2-oxo-acetateに関する追加情報
Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate: A Comprehensive Overview
Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate, with the CAS number 2940945-47-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a fluoromethyl group and an ethyl ester moiety. The pyrazole ring is a five-membered aromatic heterocycle, known for its stability and versatility in chemical reactions. The fluoromethyl substituent adds a layer of complexity to the molecule, enhancing its potential for various applications.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. These compounds are often used as building blocks for designing bioactive molecules due to their ability to interact with various biological targets. Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate, in particular, has shown promise in inhibiting certain enzymes and receptors, making it a candidate for further exploration in therapeutic development.
The synthesis of Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate involves a series of well-established organic reactions. The key steps include the formation of the pyrazole ring through condensation reactions, followed by the introduction of the fluoromethyl group and the esterification step to form the ethyl ester. The use of fluoromethyl groups in organic synthesis is increasingly popular due to their ability to modulate the physical and chemical properties of molecules, such as solubility and lipophilicity.
One of the most intriguing aspects of this compound is its potential application in agriculture. Studies have shown that certain pyrazole derivatives exhibit pesticidal activity, making them valuable candidates for developing eco-friendly pesticides. Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate has been tested for its ability to inhibit key enzymes involved in pest metabolism, demonstrating its potential as a sustainable agricultural solution.
In addition to its pharmacological and agricultural applications, Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate has also been studied for its role in materials science. The compound's structure lends itself well to applications in polymer chemistry, where it can serve as a monomer or cross-linking agent. Its ability to form stable bonds under various conditions makes it a promising candidate for developing advanced materials with tailored properties.
The fluoromethyl substituent plays a crucial role in determining the compound's reactivity and selectivity. Fluorine atoms are known for their high electronegativity, which can influence the electronic properties of molecules. In this case, the fluoromethyl group enhances the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are essential for its bioactivity.
Recent advancements in computational chemistry have provided deeper insights into the structure-function relationship of Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate. Molecular modeling studies have revealed that the compound's pyrazole ring adopts specific conformations that optimize its interactions with biological targets. This understanding has paved the way for rational drug design strategies aimed at improving the compound's efficacy and reducing off-target effects.
In conclusion, Ethyl 2-[1-(Fluoromethyl)Pyrazol-4-Yl]-2-Oxo-Acetate is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, incorporating both pyrazole and fluoromethyl groups, positions it as a valuable tool in drug discovery, agriculture, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in advancing scientific innovation.
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